Ergosterol peroxide

准备方法

合成路线和反应条件: 麦角固醇过氧化物可以通过多种方法合成。一种常见的方法是使用单线态氧或其他氧化剂氧化麦角固醇。 反应通常在光和光敏剂的存在下进行,导致过氧化物桥的形成 .

工业生产方法: 麦角固醇过氧化物的工业生产通常涉及从真菌和酵母等天然来源中提取。 超临界流体提取、微波辅助提取和使用有机溶剂(例如正己烷、二氯甲烷、甲醇)的超声波提取等技术被用来分离该化合物 . 薄层色谱法也用于从这些提取物中分离和纯化麦角固醇过氧化物 .

化学反应分析

反应类型: 麦角固醇过氧化物会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其生物活性或研究其构效关系至关重要 .

常见试剂和条件:

氧化: 单线态氧、过氧化氢和其他氧化剂是常用的。

还原: 还原剂如硼氢化钠可用于还原过氧化物基团。

取代: 各种亲核试剂可用于取代麦角固醇过氧化物分子上的官能团。

主要产物: 这些反应形成的主要产物包括具有改变的生物活性的修饰麦角固醇衍生物。 例如,氧化会导致更具反应性的活性氧的形成,而还原会导致麦角固醇的形成 .

科学研究应用

Anticancer Activity

Ergosterol peroxide has been extensively studied for its anticancer properties. Research indicates that it induces apoptosis in cancer cells through several mechanisms:

- Activation of Foxo3 : this compound activates the Foxo3 transcription factor, which is crucial for promoting cell death in human hepatocellular carcinoma cells. This activation occurs via the inhibition of AKT and c-Myc signaling pathways, leading to increased expression of pro-apoptotic proteins such as Puma and Bax .

- Inhibition of Cell Migration and Cycle Progression : Studies have shown that this compound inhibits cell migration and disrupts the cell cycle in cancer cells, particularly in HepG2 liver cancer cells. This effect is characterized by an increase in the G1 phase population and a decrease in S-G2 phase cells after treatment with this compound .

- Preclinical Studies : Early preclinical studies suggest that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic candidate for cancer treatment .

Antimicrobial Properties

This compound also demonstrates significant antimicrobial activity:

- Antibacterial Effects : Research has shown that this compound possesses potent antibacterial properties against various pathogens, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) for these bacteria was reported to be as low as 0.1 mg/ml .

- Potential Against Antibiotic Resistance : Given the rising concern over antibiotic resistance, this compound's effectiveness against resistant strains highlights its potential as an alternative antimicrobial agent .

Neuroprotective Effects

Emerging studies have suggested that this compound may offer neuroprotective benefits:

- Protection Against Oxidative Stress : this compound has been evaluated for its ability to protect neurons from oxidative stress-induced damage. In vitro studies indicate that it can reduce neuronal cell death associated with oxidative injury, suggesting a potential role in treating neurodegenerative diseases .

- Therapeutic Implications : The compound's neuroprotective properties could be explored further in the context of ischemic stroke and other neurological disorders where oxidative stress plays a critical role .

作用机制

麦角固醇过氧化物通过多种机制发挥作用:

凋亡诱导: 它通过激活 caspase 途径和诱导细胞周期停滞,触发癌细胞凋亡.

抗炎作用: 它抑制促炎细胞因子的产生并调节免疫反应.

抗病毒活性: 它干扰病毒复制并抑制病毒酶的活性.

相似化合物的比较

麦角固醇过氧化物是麦角甾烷型类固醇家族的一部分,其中包括麦角固醇和 9,11-脱氢麦角固醇过氧化物等其他化合物 . 与这些类似化合物相比,麦角固醇过氧化物由于其过氧化物桥而表现出独特的生物活性,这增强了其反应性和生物效应 .

类似化合物:

- 麦角固醇

- 9,11-脱氢麦角固醇过氧化物

- 其他麦角甾烷型类固醇

麦角固醇过氧化物因其多样的生物活性及其潜在的治疗应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

生物活性

Ergosterol peroxide (EP), a bioactive compound primarily derived from various fungi, particularly edible and medicinal mushrooms, has garnered significant attention for its diverse biological activities. This article synthesizes findings from multiple studies to elucidate the biological mechanisms, therapeutic potentials, and applications of this compound.

Chemical Structure and Properties

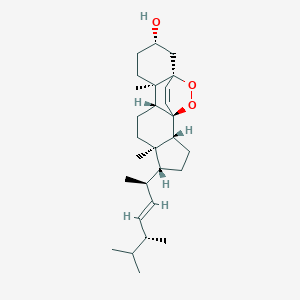

This compound is chemically characterized as 5α,8α-epidioxy-22E-ergosta-6,22-dien-3β-ol. Its structure features a peroxide linkage that contributes to its biological activity. The compound is known for its solubility in organic solvents and moderate aqueous solubility, which influences its pharmacokinetic properties.

Anticancer Properties

Numerous studies have documented the anticancer effects of this compound across various cancer cell lines:

- Triple Negative Breast Cancer : this compound exhibits significant anti-proliferative effects in triple negative breast cancer (TNBC) models. It induces apoptosis through caspase activation and cell cycle arrest at the G1 phase, inhibiting key survival pathways involving AKT and BCL-XL .

- Hepatocellular Carcinoma : In HepG2 cells, this compound activates Foxo3-mediated signaling pathways, leading to increased expression of pro-apoptotic proteins like Puma and Bax while inhibiting oncogenic signals from pAKT and c-Myc .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating cytokine production:

- In RAW264.7 macrophage cells, it suppresses LPS-induced TNF-α and IL-1β secretion, indicating a potential role in inflammatory diseases . The compound inhibits the activity of transcription factors NF-κB and C/EBPβ and reduces MAPK phosphorylation, thereby mitigating inflammatory responses.

Antioxidant Activity

The compound also exhibits antioxidant properties by increasing intracellular reactive oxygen species (ROS) levels in cancer cells, which can lead to oxidative stress-induced apoptosis . This dual role as both an antioxidant and a pro-oxidant emphasizes its complexity in biological systems.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

- Caspase Activation : Induction of apoptosis via caspase 3/7 activation.

- Cell Cycle Regulation : Arresting the cell cycle at the G1 phase.

- Transcriptional Modulation : Inhibition of key transcription factors involved in cell survival and inflammation.

- Subcellular Localization : Studies indicate that this compound accumulates in cellular structures such as mitochondria and the endoplasmic reticulum, suggesting specific intracellular targets for its action .

Study 1: Antitumor Activity in Colorectal Cancer

A study involving HT29 colorectal adenocarcinoma cells revealed that this compound inhibited cell growth significantly over five days of treatment. Gene expression analysis indicated downregulation of growth-promoting genes and upregulation of oxidative stress-related genes .

Study 2: Mechanistic Insights in HepG2 Cells

Research on HepG2 cells demonstrated that treatment with this compound led to characteristic vacuolation and cell death at higher concentrations (35 μM). Flow cytometry indicated a marked increase in G1 phase arrest correlating with reduced S-G2 phase populations .

Summary Table of Biological Activities

属性

IUPAC Name |

(1S,2R,5R,6R,9R,10R,13S,15S)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,15-16,18-24,29H,9-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,24+,25+,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOZCESVZIRHCJ-KGHQQZOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]24C=C[C@@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021533 | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061-64-5 | |

| Record name | Ergosterol peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002061645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosterol peroxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ergosterol-5,8-peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOSTEROL ENDOPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG9TN81TGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ergosterol peroxide induces cancer cell death by activating Foxo3-mediated cell death signaling. It achieves this by inhibiting the activity of pAKT and c-Myc, both of which negatively regulate Foxo3. This leads to the upregulation of pro-apoptotic proteins Puma and Bax, ultimately triggering apoptosis. []

A: this compound inhibits lipid accumulation and differentiation in 3T3-L1 adipocytes. It suppresses the expression of key adipogenic transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ), CCAT/enhancer-binding protein alpha (C/EBPα), and sterol regulatory element-binding protein-1c (SREBP-1c). Moreover, it downregulates the expression of lipogenic enzymes such as fatty acid synthase (FAS), fatty acid translocase (FAT), and acetyl-coenzyme A carboxylase (ACC). []

A: Yes, this compound demonstrates strong trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. It disrupts the parasite membrane, leading to cell death. [, ] Studies suggest that this compound exposure triggers a free-radical reaction in T. cruzi, contributing to its cytotoxic effects. []

A: The molecular formula of this compound is C28H44O3, and its molecular weight is 428.64 g/mol. []

A: this compound exhibits characteristic spectroscopic features in NMR, IR, and mass spectrometry. In 1H-NMR, the presence of signals for the epidioxide bridge protons and olefinic protons are diagnostic. 13C-NMR, DEPT, and 2D-NMR techniques further aid in structural confirmation. [, , , , ]

ANone: Currently, limited research focuses on the material compatibility and stability of this compound under diverse environmental conditions. Further investigations are necessary to determine its stability in different solvents, temperatures, and exposure to light and air, which will inform its potential applications.

ANone: Current research primarily focuses on the biological activities of this compound. There is limited information regarding its catalytic properties. Further exploration is needed to ascertain its potential in catalysis.

A: Yes, molecular docking studies have been conducted to investigate the binding affinity of this compound with specific targets. For instance, this compound demonstrated significant binding affinity to the progesterone receptor, suggesting its potential as an anticancer agent in breast cancer. []

A: Introducing specific modifications to the this compound scaffold significantly impacts its biological activity. For instance, attaching a triphenylphosphonium cation (TPP+) moiety to this compound enhanced its mitochondrial targeting and, consequently, its anticancer activity. [] Similarly, conjugating this compound with coumarin fluorophores also improved its mitochondrial targeting and anticancer efficacy. []

A: this compound, like many natural products, suffers from poor aqueous solubility, limiting its bioavailability and clinical applications. To address this, researchers are exploring various formulation strategies. One approach involves encapsulating this compound within nanocarriers like Metal-Organic Frameworks (MOFs). This has demonstrated enhanced solubility, stability, and trypanocidal activity against Trypanosoma cruzi at significantly lower concentrations compared to free this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。